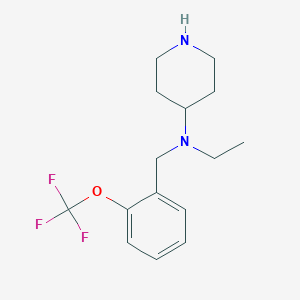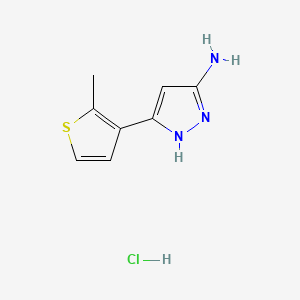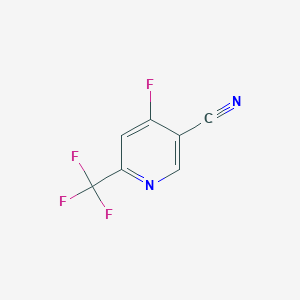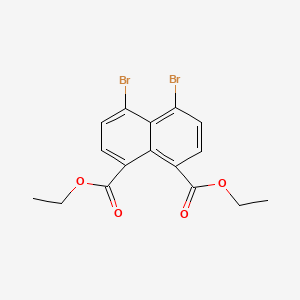
2'-Bromo-4'-fluoro-3'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with a complex structure that includes bromine, fluorine, and chlorine atoms attached to a phenacyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride typically involves multiple steps, including halogenation and substitution reactions. One common method involves the bromination of a precursor compound followed by fluorination and chlorination under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride
- 2’-Chloro-4’-fluoro-3’-hydroxyphenacyl chloride
- 2’-Bromo-4’-chloro-3’-hydroxyphenacyl chloride
Uniqueness
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl chloride is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(2-bromo-4-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,13H,3H2 |
Clave InChI |
YILTWJQNZJXUNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)CCl)Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


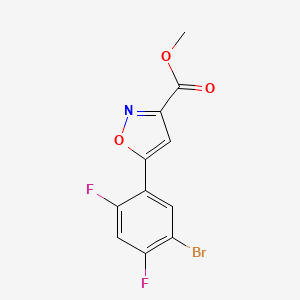

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

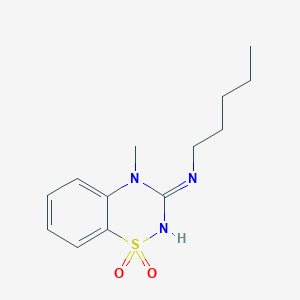
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
